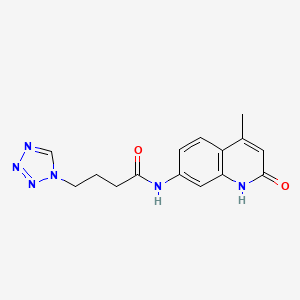

N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide est un composé organique synthétique appartenant à la classe des dérivés de la quinoléine. Ce composé est caractérisé par la présence d'un système cyclique de quinoléine substitué par un groupe hydroxy et un groupe méthyle, ainsi qu'un cycle tétrazole lié à une chaîne butanamide. La structure unique de ce composé le rend intéressant dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide implique généralement plusieurs étapes, en partant de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle quinoléine : Le cycle quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la condensation de l'aniline avec le glycérol en présence d'un acide fort, tel que l'acide sulfurique, et d'un oxydant, tel que le nitrobenzène.

Introduction de substituants : Les groupes hydroxy et méthyle peuvent être introduits sur le cycle quinoléine par des réactions de substitution aromatique électrophile. Par exemple, le groupe hydroxy peut être introduit en utilisant une réaction d'hydroxylation, tandis que le groupe méthyle peut être introduit en utilisant une réaction d'alkylation de Friedel-Crafts.

Formation du cycle tétrazole : Le cycle tétrazole peut être synthétisé par cyclisation d'un précurseur nitrile approprié avec de l'azoture de sodium en présence d'un catalyseur, tel que le chlorure de zinc.

Couplage des cycles quinoléine et tétrazole : La dernière étape implique le couplage des cycles quinoléine et tétrazole par une réaction de formation de liaison amide. Cela peut être réalisé en utilisant un réactif de couplage, tel que la N,N'-dicyclohexylcarbodiimide (DCC), en présence d'une base, telle que la triéthylamine.

Méthodes de production industrielle

La production industrielle de N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide peut impliquer des voies de synthèse similaires à celles décrites ci-dessus, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de techniques d'optimisation des procédés pour améliorer le rendement et réduire les coûts de production.

Analyse Des Réactions Chimiques

Types de réactions

N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide peut subir divers types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxy sur le cycle quinoléine peut être oxydé pour former un dérivé de quinone.

Réduction : Le groupe nitro, s'il est présent, peut être réduit en un groupe amino.

Substitution : Le groupe méthyle sur le cycle quinoléine peut subir des réactions de substitution électrophile pour introduire d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les réducteurs courants comprennent l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) et le borohydrure de sodium (NaBH4).

Substitution : Les réactifs courants pour la substitution électrophile comprennent les halogènes (par exemple, le chlore, le brome) et les agents alkylants (par exemple, les halogénoalcanes).

Principaux produits

Oxydation : Dérivés de la quinone.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de la quinoléine substitués.

Applications de la recherche scientifique

N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : Enquêté pour ses applications thérapeutiques potentielles, notamment comme candidat-médicament pour le traitement de diverses maladies.

Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action de N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide dépend de son application spécifique. Dans les systèmes biologiques, il peut exercer ses effets par des interactions avec des cibles moléculaires, telles que les enzymes, les récepteurs ou l'ADN. Le composé peut inhiber l'activité enzymatique, bloquer la liaison aux récepteurs ou interférer avec la réplication et la transcription de l'ADN, ce qui conduit à divers effets biologiques.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its pharmacological properties.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mécanisme D'action

The mechanism of action of N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE involves its interaction with molecular targets and pathways. This may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Composés similaires

N-(2-hydroxyquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide : Manque le groupe méthyle sur le cycle quinoléine.

N-(4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide : Manque le groupe hydroxy sur le cycle quinoléine.

N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)pentanamide : Contient un carbone supplémentaire dans la chaîne butanamide.

Unicité

N-(2-hydroxy-4-méthylquinolin-7-yl)-4-(1H-tétrazol-1-yl)butanamide est unique en raison de la présence à la fois de groupes hydroxy et méthyle sur le cycle quinoléine, ainsi que du cycle tétrazole lié à la chaîne butanamide. Ces caractéristiques structurales contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.

Activité Biologique

N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H16N6O2 and a molecular weight of 312.33 g/mol. Its structure includes a quinoline moiety, which is known for various biological activities, and a tetrazole ring that enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction between 2-hydroxy-4-methylquinoline and appropriate tetrazole derivatives under controlled conditions. The method often yields high purity and good yields, making it suitable for further biological testing.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus epidermidis | 7.81 | |

| Escherichia coli | 15.62 | |

| Acinetobacter baumannii | 15.62 |

The compound showed higher activity compared to standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents.

Antiviral Activity

In vitro studies have assessed the antiviral efficacy of this compound against influenza A virus. The results indicate that while the antiviral activity is relatively moderate, certain derivatives exhibit selective indices above 10, indicating potential as antiviral agents:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 18.4 | >38 |

| Other derivatives | Varies | Varies |

Molecular docking studies suggest that the compound interacts with viral proteins such as the M2 channel and polymerase basic protein 2, which are crucial for viral replication .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target microorganisms. The presence of the hydroxyl group in the quinoline structure enhances hydrogen bonding interactions with biological macromolecules, potentially leading to increased bioactivity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus epidermidis and Escherichia coli. The results indicated that it outperformed traditional antibiotics like ciprofloxacin in terms of MIC values, demonstrating its potential as a new therapeutic agent for treating resistant infections .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties against influenza A virus. The compound exhibited moderate antiviral activity, with specific derivatives showing promising results in cell-based assays. These findings highlight its potential use in developing antiviral therapies .

Propriétés

Formule moléculaire |

C15H16N6O2 |

|---|---|

Poids moléculaire |

312.33 g/mol |

Nom IUPAC |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-4-(tetrazol-1-yl)butanamide |

InChI |

InChI=1S/C15H16N6O2/c1-10-7-15(23)18-13-8-11(4-5-12(10)13)17-14(22)3-2-6-21-9-16-19-20-21/h4-5,7-9H,2-3,6H2,1H3,(H,17,22)(H,18,23) |

Clé InChI |

GFBACRAXXVVJHW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCCN3C=NN=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.